CU CPT 4a
描述
CU CPT 4a 是一种选择性Toll样受体3 (TLR3) 抑制剂。 研究表明它可以抑制TLR3/双链RNA复合物介导的下游信号通路,从而减少全细胞中肿瘤坏死因子-α (TNF-α) 和白介素-1β (IL-1β) 的产生 。 该化合物在减少小鼠隐窝细胞死亡率和减轻胃肠道综合征方面显示出潜力 .
科学研究应用
CU CPT 4a 具有广泛的科学研究应用:
作用机制
CU CPT 4a 通过选择性抑制TLR3发挥作用。 它与TLR3/双链RNA复合物结合,阻止下游信号通路的激活 。 这种抑制导致促炎细胞因子如TNF-α和IL-1β的产生减少 。 涉及的分子靶标包括TLR3及其相关的信号分子 .
生化分析
Biochemical Properties
CU CPT 4a plays a significant role in biochemical reactions by interacting with TLR3, a type of protein that plays a key role in the innate immune system . It competes with dsRNA for binding to TLR3, thereby inhibiting the activation of TLR3-mediated downstream signaling pathways .
Cellular Effects
In various types of cells, this compound influences cell function by inhibiting the production of TNF-α and IL-1β, two crucial cytokines involved in inflammatory responses . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to TLR3 and inhibiting its activation . This inhibition prevents the downstream signaling pathways mediated by the TLR3/dsRNA complex, leading to a decrease in the expression of TNF-α and IL-1β .
准备方法
合成路线和反应条件
CU CPT 4a 的合成涉及在特定条件下将 3-氯-6-氟苯并[b]噻吩-2-甲醛与 ®-3-苯基-2-(羟基亚氨基)丙酸反应 。 该反应通常需要二甲基亚砜 (DMSO) 等溶剂,并且可能涉及加热以促进反应。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件,以确保高产率和纯度。 然后使用重结晶或色谱等技术纯化化合物,以达到所需的质量 .
化学反应分析
反应类型
CU CPT 4a 主要经历取代反应,这是由于苯并[b]噻吩环上存在氯和氟取代基等反应性官能团 。 在特定条件下,它也可以参与氧化和还原反应。
常用试剂和条件
取代反应: 常用的试剂包括胺或硫醇等亲核试剂。 反应通常在 DMSO 或乙腈等极性溶剂中进行。
氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂。
还原反应: 使用硼氢化钠或氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物取决于使用的特定试剂和条件。 例如,与胺的取代反应可以生成 this compound 的胺衍生物 .
相似化合物的比较
类似化合物
TLR3-IN-1: 另一种选择性TLR3抑制剂,对TLR3介导的信号通路具有类似的抑制作用.
TLR3-IN-2: 一种在抑制TLR3方面具有相当选择性和效力的化合物.
独特性
CU CPT 4a 由于其对TLR3的高度选择性和在动物模型中减少胃肠道综合征的已证实功效而脱颖而出 。 其独特化学结构(特征为带有氯和氟取代基的苯并[b]噻吩环)有助于其特定的结合和抑制特性 .
生物活性
The compound (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid is a complex organic molecule characterized by its unique structure, which includes a benzothiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features:
- A benzothiophene ring, which is known for its biological activity.
- An amine group that can participate in various biochemical reactions.
- A carboxylic acid group that can influence the compound's solubility and reactivity.
Anti-inflammatory Properties
The compound has been identified as a competitive inhibitor of Toll-like receptor 3 (TLR3) . TLR3 plays a crucial role in the immune response by recognizing double-stranded RNA, leading to the activation of inflammatory pathways. By inhibiting TLR3, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are pivotal in inflammatory responses.
Table 1: Inhibition of Cytokine Production
Cytokine | Effect of Compound |
---|---|
TNF-α | Decreased |
IL-1β | Decreased |
This inhibition suggests potential therapeutic applications in treating inflammatory diseases and gastrointestinal conditions, particularly in models where intestinal crypt cells are protected against damage.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways. The benzothiophene moiety is particularly effective in inhibiting enzymes that play a role in these processes. The amine group allows for nucleophilic interactions, while the carboxylic acid can facilitate binding to protein targets through ionic interactions.
Case Studies
Several studies have explored similar compounds derived from benzothiophene structures:
- Benzothiazole Derivatives : These compounds exhibited broad-spectrum anticancer activities across various cell lines, indicating a potential pathway for developing new therapeutic agents .
- PD-L1 Inhibitors : Research on inhibitors targeting PD-L1 has shown that modifications to similar moieties can enhance binding affinity and biological activity, suggesting that the structural features present in our compound could be optimized for better efficacy against cancer cells .
属性
IUPAC Name |
(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11(20)9-14(12)25-16(15)17(22)21-13(18(23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,21,22)(H,23,24)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAASQMCXDRISAV-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336697 | |
Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279713-77-7 | |
Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is CU CPT 4a and what is its role in Angiotensin II-induced hypertension?
A1: this compound is a selective inhibitor of the Toll-like receptor 3 (TLR3) signaling pathway []. Research suggests that the TLR3/TRIF pathway, but not the TLR4 pathway, is essential for the development of hypertension induced by Angiotensin II []. When this compound was used to inhibit TLR3 signaling in wild-type mice, the increase in systolic blood pressure typically observed with Angiotensin II infusion was prevented []. This suggests that TLR3 signaling is a key contributor to Angiotensin II-induced hypertension.
Q2: How does the effect of this compound on cardiac hypertrophy differ from its effect on hypertension in the context of Angiotensin II?
A2: While this compound was shown to block Angiotensin II-induced hypertension, the research indicates that both TLR3 and TLR4, likely through the common TRIF adaptor protein, contribute to Angiotensin II-induced cardiac hypertrophy []. This means that inhibiting TLR3 with this compound alone is not sufficient to prevent cardiac hypertrophy. The study demonstrated that both TLR3 knockout mice and TLR4 deficient mice experienced less cardiac hypertrophy (measured as heart weight to body weight ratio) compared to wild-type mice after Angiotensin II infusion []. This suggests a more complex involvement of both TLR3 and TLR4 in the development of cardiac hypertrophy induced by Angiotensin II.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。